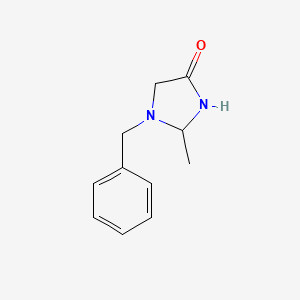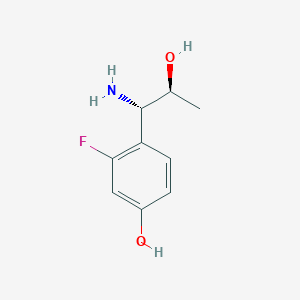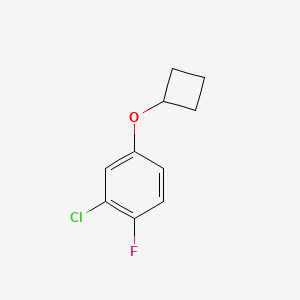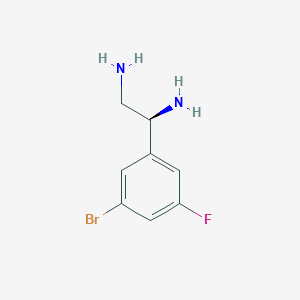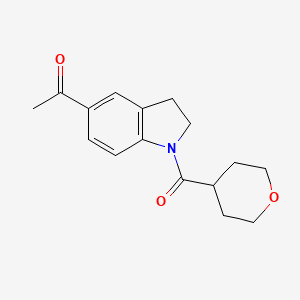
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine: is a heterocyclic compound that features a morpholine ring attached to a chlorinated pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-ethoxypyrimidine with morpholine. The reaction is generally carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the ethoxy group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical components of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions could yield various substituted pyrimidine derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine: Similar structure but with an ethyl group instead of an ethoxy group.
4-(6-Chloropyrimidin-4-yl)morpholine: Similar structure but without the ethoxy group.
Uniqueness
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine is unique due to the presence of both the morpholine ring and the ethoxy-substituted pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that may not be present in similar compounds.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
4-(6-chloro-2-ethoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-10-12-8(11)7-9(13-10)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
Clé InChI |
QJUBXEDLADRJML-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


